methyl 4-{(Z)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C14H12N4O3 It is known for its unique structure, which includes a pyrazine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-pyrazinecarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets and pathways. The pyrazine ring and hydrazone group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can be compared with other similar compounds, such as:
Methyl 4-{[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate: Similar structure but different substituents on the pyrazine ring.
2-Methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains additional functional groups, leading to different chemical and biological properties.
4-{[(2-Pyrazinylcarbonyl)hydrazono]methyl}benzoate: Lacks the methyl ester group, resulting in different reactivity and applications.
The uniqueness of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
methyl 4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N4O3/c1-21-14(20)11-4-2-10(3-5-11)8-17-18-13(19)12-9-15-6-7-16-12/h2-9H,1H3,(H,18,19)/b17-8- |
InChI Key |
SIIWHUSDQNLVGO-IUXPMGMMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.